Benzyl 2,2-bis(methylol)propionate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-12(8-13,9-14)11(15)16-7-10-5-3-2-4-6-10/h2-6,13-14H,7-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGFNGLUDOVQRNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)(CO)C(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90461267 | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
179388-73-9 | |
| Record name | Propanoic acid, 3-hydroxy-2-(hydroxymethyl)-2-methyl-, phenylmethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=179388-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenylmethyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90461267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Benzyl 2,2 Bis Methylol Propionate
Established Pathways from 2,2-Bis(hydroxymethyl)propionic Acid
The most common and direct route to Benzyl (B1604629) 2,2-bis(methylol)propionate involves the esterification of 2,2-Bis(hydroxymethyl)propionic acid (also known as bis-MPA). The primary challenge in this synthesis is to favor the reaction at the carboxylic acid group while preventing or minimizing side reactions at the two hydroxyl groups, such as etherification.
Alkylation Reactions with Benzyl Halides
A key method for the synthesis of Benzyl 2,2-bis(methylol)propionate is the selective monobenzylation of 2,2-Bis(hydroxymethyl)propionic acid using a benzyl halide, such as benzyl bromide, in the presence of a base. dntb.gov.ua This reaction proceeds via an SN2 mechanism where the carboxylate anion, formed by the deprotonation of the carboxylic acid, acts as a nucleophile and attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide ion.
The selectivity for the esterification over etherification of the hydroxyl groups is a critical aspect of this pathway. The carboxylic acid is significantly more acidic than the hydroxyl groups, allowing for its selective deprotonation with a suitable base. This generates the carboxylate anion, which is a more potent nucleophile than the neutral hydroxyl groups under these conditions, thus directing the benzylation to the desired position.
Optimization of Reaction Parameters (e.g., Temperature, Solvent Systems, Catalysts)
The successful synthesis of this compound hinges on the careful optimization of several reaction parameters to maximize the yield and purity of the desired product while minimizing side reactions.
Temperature: The reaction temperature is a crucial factor. While higher temperatures can increase the reaction rate, they can also promote undesired side reactions, such as the etherification of the hydroxyl groups or decomposition. For the benzylation of 2,2-Bis(hydroxymethyl)propionic acid, maintaining a controlled temperature is essential for achieving high selectivity. Some esterification reactions of hindered carboxylic acids, a category that includes 2,2-Bis(hydroxymethyl)propionic acid, have been reported to proceed at elevated temperatures, in the range of 150-220 °C, using specific catalysts. wikipedia.org
Solvent Systems: The choice of solvent is critical for dissolving the reactants and facilitating the reaction. For the reaction of a polar molecule like 2,2-Bis(hydroxymethyl)propionic acid, polar aprotic solvents are often employed. These solvents can dissolve the ionic intermediates, such as the carboxylate salt, without participating in the reaction.
Catalysts: While the reaction between a carboxylate and a benzyl halide can proceed without a catalyst, phase-transfer catalysts are often employed to enhance the reaction rate, especially when dealing with a heterogeneous mixture. These catalysts, typically quaternary ammonium (B1175870) or phosphonium (B103445) salts, facilitate the transfer of the carboxylate anion from the aqueous or solid phase to the organic phase where the benzyl halide is present. organic-chemistry.org In the context of Fischer-Speier esterification, which involves the reaction of a carboxylic acid with an alcohol (benzyl alcohol in this case), strong acid catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to protonate the carboxylic acid, making it more electrophilic. organic-chemistry.orgathabascau.cabyjus.compolylc.com The removal of water, a byproduct of this equilibrium reaction, is crucial to drive the reaction towards the ester product. athabascau.cabyjus.compolylc.com
Table 1: Key Parameters for the Synthesis of this compound
| Parameter | Description | Common Approaches and Considerations |
| Starting Material | The foundational molecule for the synthesis. | 2,2-Bis(hydroxymethyl)propionic acid (bis-MPA) is the primary precursor. |
| Benzylating Agent | The source of the benzyl group. | Benzyl bromide or benzyl chloride are commonly used benzyl halides. Benzyl alcohol is used in Fischer-Speier esterification. organic-chemistry.orgathabascau.ca |
| Base/Catalyst | To facilitate the reaction and ensure selectivity. | A non-nucleophilic base is used to deprotonate the carboxylic acid selectively. Phase-transfer catalysts can enhance reaction rates. organic-chemistry.org Strong acids like H₂SO₄ or p-TsOH are used for Fischer esterification. athabascau.cabyjus.com |
| Solvent | The medium for the reaction. | Polar aprotic solvents are suitable for reactions involving ionic intermediates. Non-polar solvents may be used in Fischer esterification to facilitate water removal. organic-chemistry.org |
| Temperature | To control the reaction rate and selectivity. | Controlled temperatures are crucial to prevent side reactions. Some hindered esterifications may require higher temperatures. wikipedia.org |
Purification and Isolation Strategies
Following the synthesis, the crude product containing this compound, unreacted starting materials, and byproducts needs to be purified to obtain the compound in high purity. The presence of two polar hydroxyl groups and a benzyl ester group in the target molecule influences the choice of purification method.
Recrystallization Techniques and Solvent Selection
Recrystallization is a common and effective method for purifying solid organic compounds. The principle relies on the differential solubility of the desired compound and impurities in a particular solvent or solvent mixture at different temperatures.
The selection of an appropriate solvent is paramount for successful recrystallization. An ideal solvent should dissolve the compound well at an elevated temperature but poorly at a lower temperature, while the impurities should either be very soluble or insoluble at all temperatures. For a polar molecule like this compound, polar solvents or mixtures of polar and non-polar solvents are likely to be effective. Common solvent pairs used for the recrystallization of esters include ethanol/water and hexane (B92381)/ethyl acetate. nih.govgoogle.com The process typically involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.
Chromatographic Separation Methods for Enhanced Purity
For achieving very high purity or for separating mixtures that are difficult to resolve by recrystallization, chromatographic techniques are employed.
Silica (B1680970) Gel Chromatography: Conventional column chromatography using silica gel as the stationary phase is a widely used method for the purification of esters. A solvent system, typically a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate, is used as the mobile phase. biotage.com By gradually increasing the polarity of the mobile phase (gradient elution), compounds with different polarities can be separated. Due to the presence of the two hydroxyl groups, this compound is a relatively polar molecule and would likely require a mobile phase with a higher proportion of the polar solvent for effective elution from a silica gel column.
Hydrophilic Interaction Liquid Chromatography (HILIC): For highly polar compounds that may not be well-retained on traditional reverse-phase columns and may bind too strongly to normal-phase silica, HILIC presents a powerful alternative. nih.govthermofisher.comnestgrp.com HILIC utilizes a polar stationary phase (like silica, diol, or amine) and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of an aqueous buffer. nih.govthermofisher.comnestgrp.comacs.org This technique is well-suited for the separation of polar molecules and could be an effective method for the purification of this compound. nih.gov
Table 2: Purification Strategies for this compound
| Purification Method | Stationary Phase | Mobile Phase / Solvent System | Principle of Separation |
| Recrystallization | Not applicable | Polar solvents or mixed solvent systems (e.g., Ethanol/Water, Hexane/Ethyl Acetate) | Differential solubility of the compound and impurities at varying temperatures. nih.govgoogle.com |
| Silica Gel Chromatography | Silica Gel | Gradient of non-polar and polar solvents (e.g., Hexane/Ethyl Acetate) | Differential adsorption of compounds onto the polar stationary phase. biotage.com |
| HILIC | Polar (e.g., Silica, Diol, Amine) | High organic content with a small aqueous portion (e.g., Acetonitrile/Water) | Partitioning of polar analytes into a water-enriched layer on the stationary phase surface. nih.govthermofisher.comnestgrp.comacs.org |
Emerging and Sustainable Synthetic Routes for this compound
In line with the principles of green chemistry, there is a growing interest in developing more sustainable and environmentally friendly methods for chemical synthesis. For the preparation of benzyl esters like this compound, several emerging routes offer potential advantages over traditional methods.
Ionic Liquids as Catalysts: Ionic liquids, which are salts with low melting points, have been explored as "green" catalysts and solvents for esterification reactions. dntb.gov.ua They can offer advantages such as high catalytic activity, thermal stability, and the potential for recycling, thereby reducing waste.
Heterogeneous Solid Acid Catalysts: The use of solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst) or zeolites, provides a sustainable alternative to traditional homogeneous acid catalysts like sulfuric acid. organic-chemistry.orgathabascau.ca These solid catalysts can be easily separated from the reaction mixture by simple filtration, allowing for their reuse and minimizing corrosive and environmental issues associated with liquid acids. Phenolsulfonic acid-formaldehyde resin (PAFR) is another example of a porous polymeric acid catalyst that has shown high efficiency in esterification reactions, even without the need to remove water byproducts. nih.gov
Enzymatic Synthesis: Biocatalysis, using enzymes like lipases, offers a highly selective and environmentally benign approach to ester synthesis. researchgate.netresearchgate.net Lipases can catalyze the esterification of carboxylic acids and alcohols under mild reaction conditions, often in the absence of organic solvents. This approach can lead to high purity products with minimal side reactions. For instance, the direct esterification of benzyl alcohol and propionic acid has been successfully achieved using immobilized Candida antarctica lipase (B570770) B. researchgate.net
Benzyl 2,2 Bis Methylol Propionate As a Precursor for Functional Monomers
Synthesis of Cyclic Carbonate Monomers from Benzyl (B1604629) 2,2-bis(methylol)propionate
The diol functionality of benzyl 2,2-bis(methylol)propionate makes it an ideal starting material for the synthesis of six-membered cyclic carbonate monomers. This transformation is a critical step in producing monomers suitable for ring-opening polymerization, leading to the formation of polycarbonates with pendant functional groups.
Formation of 5-Methyl-5-benzyloxycarbonyl-1,3-dioxane-2-one (MBC/MTC-OBn)
The primary cyclic carbonate monomer synthesized from this compound is 5-Methyl-5-benzyloxycarbonyl-1,3-dioxane-2-one, a compound often abbreviated as MTC-OBn. chemspider.comnih.gov This monomer contains a pendant benzyl ester group, which can be later deprotected to reveal a carboxylic acid, allowing for further functionalization of the resulting polymer. The synthesis involves an intramolecular cyclization reaction where the two hydroxyl groups of the precursor react with a carbonyl source to form the characteristic 1,3-dioxane-2-one ring structure.
Carbonylation Reactions via Phosgene (B1210022) Equivalents (e.g., Triphosgene (B27547), Ethyl Chloroformate)
The introduction of the carbonate functionality is typically achieved through carbonylation reactions using phosgene or its safer equivalents. Due to the high toxicity of phosgene gas, solid triphosgene (bis(trichloromethyl) carbonate) has become a more common reagent for this transformation. In a typical procedure, triphosgene is reacted with the diol precursor in the presence of a base, such as pyridine, in an inert solvent like dichloromethane (B109758). The base neutralizes the hydrochloric acid generated during the reaction, driving the formation of the cyclic carbonate.
Alternatively, other chloroformates can be employed. Ethyl chloroformate, in the presence of a suitable base like N-methylmorpholine or triethylamine, can also facilitate the cyclization. google.com This method involves the formation of an intermediate which then undergoes an intramolecular nucleophilic attack to form the cyclic carbonate ring.
Impact of Reagents and Conditions on Monomer Yield and Stereochemistry
The yield and purity of the resulting MTC-OBn monomer are highly dependent on the specific reagents and reaction conditions employed.
Choice of Carbonyl Source: Triphosgene often provides higher yields and cleaner reactions compared to other methods, as it is a highly reactive and efficient carbonylating agent.
Base: The choice of base is crucial. A non-nucleophilic, sterically hindered base is preferred to prevent side reactions. Pyridine is commonly used, but other tertiary amines can also be effective. The stoichiometry of the base must be carefully controlled to neutralize the acid produced.
Solvent and Temperature: The reaction is typically carried out in a non-polar, aprotic solvent such as dichloromethane or tetrahydrofuran (B95107) to ensure the solubility of the reactants and prevent interference with the reaction mechanism. google.com Reactions are often performed at low temperatures (e.g., 0 °C to room temperature) to control the reaction rate and minimize the formation of oligomeric or polymeric byproducts. google.commdpi.com
Purity of Starting Material: The purity of the initial this compound is paramount. Impurities can lead to side reactions and complicate the purification of the final monomer.
The stereochemistry of the monomer is generally not a factor in this specific synthesis as the prochiral center of the precursor leads to an achiral product. However, careful control of reaction conditions is essential to prevent the formation of impurities that could affect subsequent polymerization steps.
| Parameter | Option | General Impact on Yield and Purity |
|---|---|---|
| Carbonyl Source | Triphosgene | High reactivity, often leads to higher yields and cleaner product profiles. |
| Ethyl Chloroformate | Effective, but may require more stringent control of conditions to avoid side reactions. google.com | |
| Base | Pyridine / Triethylamine | Acts as an acid scavenger; excess or highly nucleophilic bases can lead to byproducts. |
| Solvent | Dichloromethane / THF | Inert solvent choice is critical to prevent side reactions. google.com |
| Temperature | Low Temperature (0 °C) to Ambient | Lower temperatures generally afford better selectivity and minimize byproduct formation. mdpi.com |
Derivatization and Chemical Modification for Diverse Architectures
The structure of this compound allows for extensive chemical modification, enabling the design of monomers for polymers with diverse and complex architectures.
Functionalization of Hydroxyl Groups for Subsequent Reactions
The two primary hydroxyl groups on this compound are key sites for functionalization. Before the formation of the cyclic carbonate, these groups can be modified through various reactions, such as esterification or etherification. This pre-functionalization allows for the introduction of a wide range of chemical moieties, including alkyl chains, fluorinated groups, or other reactive functionalities, into the final monomer structure. For example, reacting the hydroxyl groups with other molecules can create monomers that impart specific properties, like hydrophobicity or drug-conjugation capabilities, to the resulting polymer.
Introduction of Orthogonal Protecting Groups and Reactive Sites
A significant advantage of using this compound is the ability to employ orthogonal protection strategies. nih.govthieme-connect.de Orthogonal protecting groups are distinct classes of temporary modifications that can be removed under specific conditions without affecting other protecting groups in the molecule. libretexts.org
The benzyl ester in the parent molecule is itself a protecting group that can be removed via hydrogenolysis. libretexts.orgorganic-chemistry.org By selectively protecting one of the two hydroxyl groups with a different protecting group (e.g., a silyl (B83357) ether), the two hydroxyls can be differentiated. This allows for the stepwise introduction of different functional groups. For instance, one hydroxyl could be functionalized, followed by the removal of the protecting group on the second hydroxyl, which can then undergo a different reaction. This strategy is instrumental in building complex, multifunctional monomers that can be used to create highly branched or precisely functionalized polymers. nih.gov This approach provides chemists with precise control over the final polymer architecture, enabling the development of materials for advanced applications.
Polymerization Chemistry Enabled by Benzyl 2,2 Bis Methylol Propionate Derivatives
Ring-Opening Polymerization (ROP) Systems
Ring-opening polymerization is a key technique for producing a wide range of biodegradable polyesters. Derivatives of benzyl (B1604629) 2,2-bis(methylol)propionate play a crucial role in this process, serving as both initiators that start the polymerization and as comonomers that introduce specific functionalities into the polymer backbone.
Initiators and Monomers Derived from Benzyl 2,2-bis(methylol)propionate in ROP
The two hydroxyl groups of this compound can act as initiating sites for the ROP of cyclic esters. The benzyl group, in this context, often serves as a protecting group that can be later removed to reveal a carboxylic acid functionality. This strategy is instrumental in the synthesis of polymers with pendant functional groups.
Furthermore, this compound can be chemically transformed into cyclic monomers. For instance, it can be a precursor to functionalized trimethylene carbonates (TMCs). These monomers, when incorporated into a polymer chain, introduce the functionalities inherent in the original bis-MPA structure.
A common approach involves the protection of the diol functionality of 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), from which this compound is derived, using reagents like benzaldehyde (B42025) or acetone (B3395972) before further chemical modifications. rsc.org This allows for precise control over the subsequent polymerization reactions.
The table below summarizes initiators and monomers derived from or related to the bis-MPA core structure for ROP.
| Compound Type | Specific Compound | Role in ROP | Resulting Polymer Feature |
| Initiator | Benzyl alcohol | Initiator | Linear polymer chain |
| Diol Initiator | 1,4-butanediol | Initiator | Telechelic polymer |
| Macroinitiator | Poly(ethylene glycol) (PEG-OH) | Initiator | Amphiphilic block copolymer |
| Functional Monomer | γ-substituted caprolactones | Comonomer | Pendant functional groups |
| Functional Monomer | Functionalized trimethylene carbonates (TMCs) | Comonomer | Introduction of bis-MPA derived functionality |
Copolymerization with Lactides (e.g., L-Lactide) and other Cyclic Esters/Carbonates
Derivatives of this compound are frequently used in copolymerization with common cyclic esters like lactide and ε-caprolactone. This approach is valuable for creating random copolymers with pendant benzyloxy groups along the polymer backbone. These benzyloxy groups can be subsequently debenzylated to yield hydroxyl groups, which are then available for further chemical modification. nih.gov
For example, a benzyl-ether substituted lactide monomer can be copolymerized with lactide to produce a polylactide copolymer. nih.gov The resulting polymer can then be modified, for instance, by reaction with succinic anhydride (B1165640) to introduce carboxylic acid functionalities. These functionalized polymers are amenable to standard coupling chemistries for the attachment of various molecules. nih.gov
The table below presents examples of copolymerization involving monomers derived from the bis-MPA scaffold.
| Comonomer 1 | Comonomer 2 | Resulting Copolymer | Key Feature |
| Benzyl-ether substituted lactide | L-Lactide | Poly(lactide-co-benzyl-ether-lactide) | Pendant benzyloxy groups for further functionalization. nih.gov |
| Functionalized ε-caprolactone | ε-Caprolactone | Functional poly(ε-caprolactone) | Introduction of specific functionalities. |
| Functionalized trimethylene carbonate | Lactide or ε-caprolactone | Functional polyester-carbonate | Tailorable properties and functionalities. |
Investigation of Catalytic Systems (e.g., Organocatalysts, Metal Complexes)
A variety of catalytic systems have been explored for the ROP involving monomers and initiators derived from or related to this compound. These can be broadly categorized into metal-based catalysts and organocatalysts.
Metal Complexes: Tin(II) octoate (Sn(Oct)₂) is a widely used metal catalyst for the ROP of cyclic esters, including those functionalized with benzyl groups. nih.gov Aluminum-based catalysts have also been developed and have shown to be effective in polymerizing caprolactone. csbsju.edu
Organocatalysts: There is a growing interest in metal-free organocatalysts for ROP due to their lower toxicity, making them particularly suitable for biomedical applications. N-Heterocyclic carbenes (NHCs) and binary systems, such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) combined with a thiourea (B124793) (TU) cocatalyst, have been successfully employed. d-nb.infonih.gov These systems can provide excellent control over the polymerization, leading to polymers with well-defined molar masses and low dispersities. d-nb.infonih.gov Imidazolium-based ionic liquids have also been investigated as catalysts in the ROP of cyclic monomers, offering high catalytic efficiency. mdpi.com
The selection of the catalyst is crucial as it influences the reaction kinetics, the degree of control over the polymer architecture, and the potential for side reactions.
Mechanistic Studies and Kinetic Analysis of Polymerization Control
Understanding the mechanism and kinetics of the polymerization is essential for achieving precise control over the polymer's properties. Kinetic studies of ROP involving functional monomers often reveal important information about the reaction's controllability.
For instance, in the organocatalyzed ROP of a benzyl-substituted morpholine-2,5-dione, kinetic studies have demonstrated high control over molar masses and dispersities up to high monomer conversions. d-nb.infonih.gov Such studies often involve monitoring the monomer consumption and the evolution of the polymer's molar mass over time.
Mechanistic investigations, sometimes supported by computational methods like Density Functional Theory (DFT), help to elucidate the role of the catalyst and the initiator in the polymerization process. mdpi.com For example, in the ROP of ε-caprolactone catalyzed by certain ionic liquids, DFT calculations can provide insights into the reaction pathway. mdpi.com The goal of these studies is to establish a living or controlled polymerization, which allows for the synthesis of well-defined block copolymers and other complex architectures.
Chemoenzymatic Polymerization Approaches
Chemoenzymatic methods combine the selectivity of enzymes with the versatility of chemical synthesis. In the context of this compound, enzymatic catalysis offers a green and highly specific alternative for polymerization.
Enzymatic Polycondensation Involving this compound as a Building Block
Enzymatic polycondensation is a powerful tool for synthesizing polyesters under mild conditions. Lipases, a class of enzymes that catalyze the hydrolysis and synthesis of esters, are particularly well-suited for this purpose.
While direct enzymatic polymerization of this compound is not extensively documented in the provided search results, the principles of enzymatic polycondensation can be applied. In a typical setup, a dicarboxylic acid is reacted with a diol in the presence of a lipase (B570770). This compound, with its two hydroxyl groups, can serve as the diol monomer in such a reaction.
The efficiency of enzymatic polycondensation is influenced by several factors, including the choice of lipase, the reaction medium (e.g., solvent or solvent-free), temperature, and the removal of byproducts like water to shift the equilibrium towards polymer formation. Immobilized lipases, such as Novozym 435 (a commercial preparation of Candida antarctica lipase B), are often preferred as they can be easily recovered and reused. researchgate.netresearchgate.net
The benzyl ester group in this compound would likely remain intact during the enzymatic polycondensation of its hydroxyl groups, thus providing a route to polyesters with pendant benzyl ester functionalities.
Hybrid Polymerization Strategies Combining Enzymatic and Chemical Methods
The integration of enzymatic and chemical polymerization methods offers a "green" and highly selective approach to synthesizing complex polymers. This compound is a key starting material in novel chemoenzymatic strategies for creating triblock copolymers. scientific.netresearchgate.net
A notable strategy involves a multi-step process that begins with enzymatic reactions, followed by a chemical polymerization step. scientific.net Initially, an enzymatic polycondensation of this compound and sebacic acid is carried out using Novozyme-435, a lipase, as a biocatalyst. This is followed by an enzymatic ring-opening polymerization in the same system with ε-caprolactone as the monomer. scientific.net The resulting copolymer is then converted into a macroinitiator for the final chemical polymerization step. This concluding step involves Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization method, to produce the final triblock copolymer. scientific.netresearchgate.net This hybrid approach leverages the high selectivity and environmentally friendly nature of enzymatic catalysis with the versatility of ATRP for monomer selection.
Controlled Radical Polymerization Initiators
This compound is not a direct initiator for controlled radical polymerization. However, its derivatives, particularly polymers synthesized using it as a monomer, can be chemically modified to function as macroinitiators. These macroinitiators are crucial for synthesizing block copolymers with well-defined structures. The diol functionality of this compound allows it to be incorporated into a polyester (B1180765) backbone, which can then be functionalized to initiate polymerization.
Development of this compound Based Macroinitiators for ATRP
The polyester synthesized via the chemoenzymatic route serves as the foundation for an ATRP macroinitiator. scientific.net The hydroxyl end-groups of this polymer are chemically modified to create active sites for initiating ATRP.
The transformation process involves reacting the enzymatically produced copolymer with 2-bromoisobutyryl bromide in the presence of triethylamine. This reaction converts the terminal hydroxyl groups into α-bromoesters, which are highly efficient initiating sites for ATRP. scientific.net The resulting macroinitiator is then used in the ATRP of a monomer like styrene, catalyzed by a copper chloride/2,2'-dipyridyl system, to grow well-defined polymer blocks from the initial polyester chain. scientific.net This combination of enzymatic polymerization and ATRP enables the synthesis of complex architectures like triblock copolymers that are otherwise difficult to achieve.
| Component | Role | Specific Material | Reference |
|---|---|---|---|
| Macroinitiator | Initiates polymerization from multiple sites | Product of this compound/sebacic acid/ε-caprolactone polymerization, end-capped with 2-bromoisobutyryl bromide | |
| Monomer | Building block for the new polymer chains | Styrene (St) | |
| Catalyst | Controls the radical polymerization process | Copper(I) chloride (CuCl) | scientific.net |
| Ligand | Solubilizes and complexes with the metal catalyst | 2,2'-Dipyridyl (bpy) | scientific.net |
| Solvent | Dissolves reactants and facilitates the reaction | Toluene (B28343) | |
| Temperature | Provides energy for the reaction to proceed | 110°C |
Application as a Chain Extender in Polymeric Systems
In addition to its role in initiating polymerization, this compound (referred to as BHP in some studies) is utilized as a chain extender, particularly in the synthesis of polyurethanes. researchgate.netresearchgate.net Chain extenders are low molecular weight diols or diamines that react with isocyanate groups to lengthen the polymer chains and build the hard segment content in segmented polymers like polyurethanes, significantly influencing their final properties.
Incorporation into Polyurethane Elastomers and Related Thermoplastics
This compound has been specifically designed and synthesized for use as a chain extender in novel polyurethane (PU) elastomers. researchgate.netresearchgate.net Its performance is often compared to other chain extenders to understand how its specific chemical structure—featuring a bulky benzyl group—affects the properties of the resulting elastomer. researchgate.net
Research indicates that the structure of the chain extender has a profound impact on the microphase separation between the hard and soft segments of the polyurethane, which in turn governs the material's mechanical and thermal properties. researchgate.net When this compound is used as a chain extender, it is shown to enhance phase separation. This is evidenced by a decrease in the glass transition temperature (Tg) of the soft segment, as observed through Dynamic Mechanical Analysis (DMA). researchgate.net The enhanced phase separation is attributed to the bulky side groups of the chain extender, which can influence hydrogen bonding and segment mobility. researchgate.net
| Chain Extender | Key Structural Feature | Effect on Soft Segment Glass Transition Temperature (Tg) | Inferred Effect on Phase Morphology | Reference |
|---|---|---|---|---|
| Trimethylolpropane-derived diol (TMP-derived diol) | Side hydroxyl group | Increased | Enhanced phase mixing | researchgate.net |
| This compound (BHP) | Bulky benzyl side group | Decreased | Enhanced phase separation | researchgate.net |
| Glycerol monostearate (GMS) | Long alkyl chain | Decreased | Enhanced phase separation | researchgate.net |
Engineering of Complex Macromolecular Architectures Utilizing Benzyl 2,2 Bis Methylol Propionate Units
Dendritic and Dendron Synthesis
Dendritic polymers, characterized by their highly branched, tree-like structures, are synthesized from monomer units like Benzyl (B1604629) 2,2-bis(methylol)propionate. These molecules feature a central core, generations of repeating branched units, and a periphery of terminal functional groups. Dendrons are wedge-shaped sections of these dendrimers.
Convergent and Divergent Synthetic Methodologies for Polyester (B1180765) Dendrons
The synthesis of polyester dendrons from Benzyl 2,2-bis(methylol)propionate can be achieved through two primary strategies: divergent and convergent growth. thno.org
The divergent approach begins at a multifunctional core and extends outwards. Each successive layer, or "generation," is added by reacting the peripheral functional groups with an excess of monomers. While effective for producing large quantities of material, this method can lead to structural defects in higher generations due to incomplete reactions and steric hindrance.
A "double-stage convergent growth" approach has also been utilized for the synthesis of fourth-generation polyester dendrons based on 2,2-bis(hydroxymethyl)propionic acid (bis-MPA), a derivative of this compound. uc.pt
Generation-Specific Construction of dendritic Architectures (e.g., [G-2], [G-4] Dendrons)
The generation of a dendron refers to the number of repeating branched units from the core. The synthesis of specific generations, such as second-generation ([G-2]) and fourth-generation ([G-4]) dendrons, allows for precise control over the size, molecular weight, and number of terminal groups.
For instance, the synthesis of a [G-2] dendron involves the reaction of a focal point molecule with two equivalents of a first-generation dendron. Similarly, a [G-4] dendron can be synthesized by reacting a focal point with two equivalents of a third-generation dendron. uc.pt The synthesis of polyester dendrimers up to the third generation has been reported, with yields decreasing for higher generations. researchgate.net The successful synthesis of fourth-generation dendrons using a double-stage convergent growth method has also been documented. uc.pt
Table 1: Example of Generation-Specific Dendron Synthesis
| Dendron Generation | Synthetic Strategy | Key Features |
| [G-2] | Convergent approach | Well-defined structure, higher purity. ebrary.netuc.pt |
| [G-3] | Convergent or Divergent | Yields may decrease with divergent methods. researchgate.net |
| [G-4] | Double-stage convergent growth | Manages steric hindrance for higher generations. uc.pt |
| [G-5] | Divergent route | Used to create dendron functional macroinitiators. researchgate.net |
Tailoring Surface Functionality (e.g., Alkyne, Azide (B81097), Bisphosphonate Groups)
A significant advantage of dendritic polymers is the ability to tailor their surface functionality for specific applications. The terminal groups of dendrons synthesized from this compound can be modified to introduce a variety of chemical moieties.
Alkyne and Azide Groups: The introduction of alkyne and azide functionalities is particularly valuable as it allows for "click" chemistry reactions, such as the copper-catalyzed or strain-promoted alkyne-azide cycloaddition (CuAAC and SPAAC). researchgate.netnih.gov These reactions are highly efficient and specific, enabling the covalent attachment of other molecules, such as targeting ligands or imaging agents, to the dendron periphery. researchgate.netkit.edu The functionalization of a fourth-generation dendron with an alkyne group at its core has been attempted, highlighting the interest in creating versatile dendritic platforms. uc.pt
Bisphosphonate Groups: Dendrons can also be functionalized with bisphosphonate groups. These groups have a high affinity for calcium ions and can be used to target bone tissue or to create organic-inorganic hybrid materials.
Other Functional Groups: Besides these, dendrons have been functionalized with a wide array of other groups including hydroxyls, which can be subsequently modified, and dipicolylamine (DPA)-Zn units for binding to phosphatidylserine-containing membranes. researchgate.netnih.gov
Block Copolymer Synthesis
Block copolymers are macromolecules composed of two or more distinct polymer chains, or "blocks," linked together. The use of this compound derivatives as initiators or building blocks allows for the synthesis of complex block copolymer architectures with precise control over their properties.
Design and Synthesis of Amphiphilic Block Copolymers (e.g., Poly(ethylene glycol)-block-poly(carbonate-co-lactide) (mPEG-b-P(CB-co-LA)))
Amphiphilic block copolymers, containing both hydrophilic and hydrophobic blocks, are of particular interest due to their ability to self-assemble into various nanostructures, such as micelles and polymersomes, in aqueous environments. mdpi.comproquest.com
A prominent example is the synthesis of methoxy (B1213986) poly(ethylene glycol)-block-poly(L-lactide) (mPEG-b-PLLA), where the hydrophilic mPEG block is combined with a hydrophobic PLLA block. mdpi.com The synthesis is typically achieved through ring-opening polymerization (ROP) of L-lactide, initiated by the hydroxyl end-group of mPEG. mdpi.com Similarly, diblock and triblock poly(ethylene glycol)-b-poly(1,3-trimethylene carbonate) (PEG-PTMC) amphiphilic copolymers have been synthesized via bulk ROP. mdpi.com
The general synthetic strategy involves using a macroinitiator, such as mPEG, to initiate the polymerization of a second monomer, leading to the formation of a diblock copolymer. mdpi.com This approach allows for the creation of copolymers with varying block lengths and compositions, which in turn dictates their self-assembly behavior and potential applications. rsc.orgresearchgate.net
Control over Block Length, Composition, and Sequence Distribution
Control over Block Length: The length of the polymer blocks can be precisely controlled by adjusting the monomer-to-initiator ratio during polymerization. For example, in the synthesis of mPEG-b-PLLA, varying the amount of lactic acid added allows for the synthesis of copolymers with different PLLA block lengths. mdpi.com
Control over Sequence Distribution: In copolymers made from more than one type of monomer within a block, the sequence distribution (e.g., random, alternating, or blocky) can significantly influence the material's properties. Techniques like controlled radical polymerization (CRP), including atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, offer excellent control over the sequence distribution, allowing for the synthesis of well-defined block copolymers. mdpi.commdpi.com
Table 2: Key Parameters in Block Copolymer Synthesis
| Parameter | Method of Control | Impact on Properties |
| Block Length | Monomer/initiator ratio mdpi.com | Influences self-assembly, degradation rate, and drug loading capacity. |
| Composition | Choice of monomers | Determines amphiphilicity, thermal properties, and biocompatibility. |
| Sequence Distribution | Controlled polymerization techniques (e.g., RAFT, ATRP) mdpi.commdpi.com | Affects microphase separation, mechanical strength, and thermal transitions. |
Hyperbranched Polymer Architectures
The strategic use of this compound as a monomer has opened new avenues for the engineering of complex macromolecular structures, particularly in the realm of hyperbranched polymers. The benzyl protecting group on the carboxylic acid functionality allows for more controlled polymerization reactions, preventing unwanted side reactions and enabling the synthesis of well-defined hyperbranched architectures. This section explores the synthesis and structural characteristics of hyperbranched polyesters and polycarbonates derived from this versatile building block.
Synthesis of Hyperbranched Polyesters and Polycarbonates
The synthesis of hyperbranched polymers from this compound leverages its AB2-type structure, where 'A' represents the protected carboxyl group and 'B' represents the two hydroxyl groups. This functionality allows for the creation of highly branched structures through polycondensation reactions.
Hyperbranched Polyesters:
A notable method for the synthesis of hyperbranched polyesters incorporating this compound units is through enzymatic polycondensation. This "green" chemistry approach offers high selectivity and mild reaction conditions. In a typical procedure, this compound is co-polymerized with a dicarboxylic acid, such as sebacic acid, using an immobilized lipase (B570770) like Novozyme-435 as the catalyst. uc.edunsf.gov The enzymatic catalysis facilitates the esterification between the hydroxyl groups of the benzyl-protected monomer and the carboxylic acid groups of the co-monomer.
The resulting polymer is a hyperbranched polyester with a complex, tree-like architecture. The benzyl groups can be subsequently removed through hydrogenolysis to yield hydroxyl-terminated hyperbranched polyesters, which are valuable as crosslinkers, additives, or initiators for further polymerizations.
Table 1: Enzymatic Synthesis of Hyperbranched Polyester from this compound and Sebacic Acid
| Parameter | Value | Reference |
|---|---|---|
| Monomers | This compound, Sebacic Acid | nsf.gov |
| Catalyst | Novozyme-435 (immobilized lipase) | nsf.gov |
| Solvent | Toluene (B28343) | nsf.gov |
| Reaction | Enzymatic Polycondensation | uc.edunsf.gov |
| Resulting Polymer | Hyperbranched Polyester | uc.edu |
Hyperbranched Polycarbonates:
The synthesis of hyperbranched polycarbonates from this compound often proceeds through the formation of a cyclic carbonate monomer. This intermediate, 5-methyl-5-benzyloxycarbonyl-1,3-dioxane-2-one (MBC), is synthesized by reacting this compound with a phosgene (B1210022) equivalent, such as triphosgene (B27547), in the presence of a base like pyridine. nih.gov
Once the MBC monomer is obtained, it can undergo ring-opening polymerization (ROP) to form polycarbonates. To create a hyperbranched structure, the ROP can be initiated from a multifunctional core, or by utilizing specific catalytic systems that promote branching. For instance, co-polymerization of MBC with other cyclic esters like L-lactide using a macroinitiator such as methoxy poly(ethylene glycol) (mPEG) can lead to block copolymers with hyperbranched polycarbonate segments. nih.gov The resulting polymers possess a polycarbonate backbone with pendant benzyloxycarbonyl groups, which can be further modified after deprotection.
Table 2: Synthesis of Hyperbranched Polycarbonate Precursor from this compound
| Step | Reactants | Reagents | Product | Reference |
|---|---|---|---|---|
| Monomer Synthesis | This compound | Triphosgene, Pyridine | 5-methyl-5-benzyloxycarbonyl-1,3-dioxane-2-one (MBC) | nih.gov |
| Polymerization | MBC, L-lactide | mPEG (initiator), DBU (catalyst) | mPEG-b-P(CB-co-LA) copolymer | nih.gov |
Structural Control and Branching Density
A key parameter in defining the properties of hyperbranched polymers is the degree of branching (DB). The DB is a measure of the proportion of fully branched dendritic units relative to the total number of monomer units in the polymer structure. uc.eduresearchgate.net For an ideal dendrimer, the DB is 1, while for a linear polymer, it is 0. Hyperbranched polymers synthesized from AB2 monomers theoretically have a maximum DB of 0.5. uc.edu
The use of a protected monomer like this compound offers a significant advantage in controlling the polymer's structure and, consequently, its branching density. By preventing the carboxylic acid group from participating in undesired reactions, the polymerization can proceed in a more controlled manner.
In the enzymatic synthesis of hyperbranched polyesters, the reaction conditions, such as monomer feed ratio and reaction time, can be adjusted to influence the molecular weight and branching. The choice of co-monomer also plays a crucial role in determining the final architecture and properties of the polyester.
For hyperbranched polycarbonates synthesized via the ROP of the derived cyclic monomer (MBC), structural control is achieved through the selection of the initiator and catalyst. The use of a macroinitiator like mPEG allows for the formation of block copolymers with a defined linear block and a hyperbranched polycarbonate block. The composition and length of these blocks can be tailored by controlling the monomer-to-initiator ratio and the polymerization time. nih.gov
The degree of branching in these polymers is typically determined using nuclear magnetic resonance (NMR) spectroscopy. By analyzing the integrals of the signals corresponding to dendritic, linear, and terminal units, the DB can be calculated. This analytical technique is essential for correlating the synthetic strategy with the resulting polymer architecture and, ultimately, its physical and chemical properties.
Advanced Characterization and Analytical Methodologies for Benzyl 2,2 Bis Methylol Propionate and Its Derived Macromolecules
Spectroscopic Elucidation of Chemical Structure
Spectroscopic techniques are indispensable for the detailed structural analysis of Benzyl (B1604629) 2,2-bis(methylol)propionate and its polymeric derivatives. High-Resolution Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy are primary tools for identifying functional groups and mapping the connectivity of atoms within the molecule.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution ¹H and ¹³C NMR spectroscopy are powerful, non-destructive techniques that provide detailed information about the molecular structure of Benzyl 2,2-bis(methylol)propionate. By analyzing the chemical shifts, signal integrations, and coupling patterns, one can confirm the presence of all key structural motifs.
¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic protons of the benzyl group typically appear in the downfield region, while the benzylic methylene (B1212753) protons, the hydroxymethyl protons, and the methyl protons will have characteristic chemical shifts in the upfield region. The integration of these signals provides a quantitative measure of the number of protons of each type.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information by identifying the different carbon environments within the molecule. Key signals would include those for the carbonyl carbon of the ester, the aromatic carbons, the benzylic carbon, the quaternary carbon, the hydroxymethyl carbons, and the methyl carbon. The chemical shifts of these carbons are highly sensitive to their local electronic environment.
| Assignment | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| Aromatic Protons (C₆H₅) | 7.30 - 7.45 (m, 5H) | 128.0 - 129.0, 136.0 |
| Benzylic Protons (O-CH₂-Ph) | ~5.20 (s, 2H) | ~67.0 |
| Hydroxymethyl Protons (C-CH₂-OH) | 3.60 - 3.90 (m, 4H) | ~65.0 |
| Methyl Protons (C-CH₃) | ~1.10 (s, 3H) | ~17.0 |
| Quaternary Carbon (C-CH₃) | - | ~49.0 |
| Carbonyl Carbon (C=O) | - | ~175.0 |
| Hydroxyl Protons (OH) | Variable (broad s) | - |
Note: The predicted values are based on data from analogous compounds and may vary depending on the solvent and experimental conditions. "m" denotes a multiplet and "s" denotes a singlet.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis
FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key functional groups.
The most prominent bands would be the O-H stretching of the two hydroxyl groups, the C=O stretching of the ester group, the C-O stretching of the ester and alcohol functionalities, and the aromatic and aliphatic C-H stretching vibrations. Analysis of the FTIR spectrum can confirm the successful synthesis of the monomer and its purity. For instance, the presence of a broad O-H band and a strong C=O band would be indicative of the target structure.
| Functional Group | Characteristic Absorption Band (cm⁻¹) |
| O-H Stretch (hydroxyl groups) | 3600 - 3200 (broad) |
| C-H Stretch (aromatic) | 3100 - 3000 |
| C-H Stretch (aliphatic) | 3000 - 2850 |
| C=O Stretch (ester) | ~1730 |
| C=C Stretch (aromatic) | 1600, 1495 |
| C-O Stretch (ester and alcohol) | 1300 - 1000 |
Note: The absorption values are typical ranges and can be influenced by the molecular environment and sample preparation.
Determination of Molecular Weight and Polydispersity
For macromolecules derived from this compound, determining the molecular weight and its distribution (polydispersity) is crucial as these parameters significantly influence the polymer's properties.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC)
GPC, also known as SEC, is the most widely used technique for determining the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and polydispersity index (PDI = Mₙ/Mₙ) of polymers. The technique separates molecules based on their hydrodynamic volume in solution.
In the context of hyperbranched polyesters derived from 2,2-bis(methylol)propionic acid, GPC is instrumental in monitoring the progress of polymerization and characterizing the final product. researchgate.net The resulting chromatograms provide a visual representation of the molecular weight distribution. For hyperbranched polymers, which often have a broad molecular weight distribution, GPC analysis is essential for understanding the degree of branching and the presence of any unreacted monomer or low molecular weight oligomers. The choice of solvent, column type, and calibration standards are critical for obtaining accurate results.
Mass Spectrometric Techniques for Molecular Characterization
Mass spectrometry provides detailed information about the molecular weight and structure of both the monomer and its derived macromolecules.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)
MALDI-TOF-MS is a soft ionization technique particularly well-suited for the analysis of large, non-volatile, and thermally labile molecules like polymers. It can provide absolute molecular weight information and detailed structural insights into the end-groups and repeating units of a polymer chain.
For hyperbranched polyesters initiated with this compound, MALDI-TOF-MS can be used to identify the different polymer species present in a sample, including those with varying numbers of monomer units and different end-group functionalities. This level of detail is often not achievable with GPC alone. The resulting spectrum consists of a series of peaks, where the mass difference between adjacent peaks corresponds to the mass of the repeating monomer unit. This allows for the precise determination of the polymer's composition and architecture.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is an indispensable tool for the precise mass determination and structural elucidation of this compound and its oligomeric derivatives. This soft ionization technique allows for the analysis of thermally labile and non-volatile molecules, making it ideal for the characterization of the monomer and the initial products of polymerization.
In the analysis of this compound, HR-ESI-MS can provide an exact mass measurement, which confirms its elemental composition. The high resolution of the instrument allows for the differentiation between molecules with very similar nominal masses. When used to analyze the products of dendrimer synthesis, where this compound serves as a building block, HR-ESI-MS can identify the different generations of the growing dendrimer. uc.pt The mass spectra would show a distribution of multiply charged ions corresponding to the successive additions of the monomer unit.
For instance, in the synthesis of polyester (B1180765) dendrons based on a similar building block, 2,2-bis(hydroxymethyl)propionic acid, matrix-assisted laser desorption ionization time-of-flight mass spectrometry (MALDI-TOF-MS), a related technique, has been effectively used to characterize the different generations of the dendritic structures. uc.pt This confirms the successful synthesis and purity of each generation. Similarly, HR-ESI-MS would be expected to provide detailed information on the molecular weight distribution and the presence of any by-products in the synthesis of macromolecules from this compound.
Thermal Characterization of Derived Polymeric Materials
The thermal properties of polymers derived from this compound are critical for determining their processing conditions and end-use applications. Techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) provide valuable insights into the thermal transitions and stability of these materials. researchgate.net
Differential Scanning Calorimetry (DSC) for Thermal Transitions
Differential Scanning Calorimetry (DSC) is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For polyurethanes incorporating this compound as a chain extender, DSC analysis reveals key information about the microphase separation between the hard and soft segments of the polymer. researchgate.net
The introduction of this compound into the polymer backbone can influence the glass transition temperature (Tg) of the soft and hard segments. By analyzing the DSC thermograms, researchers can assess the degree of phase mixing or separation, which in turn affects the mechanical properties of the elastomer. For example, a distinct Tg for the soft segment at a low temperature and a less defined transition for the hard segment at a higher temperature would indicate a well-defined microphase separation.
Table 1: Representative DSC Data for Polyurethanes with and without this compound (BHP) as a Chain Extender
| Polymer System | Soft Segment T_g (°C) | Hard Segment Transition (°C) |
| Polyurethane without BHP | -50 | 80 |
| Polyurethane with BHP | -45 | 95 |
Note: The data in this table is illustrative and based on trends described in the literature. researchgate.netresearchgate.net
Thermogravimetric Analysis (TGA) for Thermal Stability Studies
Thermogravimetric Analysis (TGA) is used to evaluate the thermal stability of polymeric materials by measuring the change in mass as a function of temperature in a controlled atmosphere. For polymers derived from this compound, TGA provides crucial data on the onset of degradation and the decomposition profile.
The presence of the aromatic benzyl group in the polymer structure, introduced by this compound, can enhance the thermal stability of the resulting polyurethane. TGA curves would typically show the temperature at which 5% weight loss occurs (T_d5), which is a common indicator of the onset of thermal degradation. A higher T_d5 value for polyurethanes containing this compound compared to their counterparts without it would signify improved thermal stability.
Table 2: Representative TGA Data for Polyurethanes with and without this compound (BHP)
| Polymer System | Onset of Decomposition (T_d5, °C) | Temperature at Maximum Decomposition Rate (°C) |
| Polyurethane without BHP | 300 | 350 |
| Polyurethane with BHP | 320 | 370 |
Note: The data in this table is illustrative and based on trends described in the literature. researchgate.net
Dynamic Mechanical Analysis (DMA) of Polymeric Systems
Dynamic Mechanical Analysis (DMA) is a powerful technique for characterizing the viscoelastic properties of polymers. It measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus) as a function of temperature, frequency, or time. For polyurethane elastomers synthesized using this compound, DMA provides detailed insights into the material's stiffness, energy dissipation, and glass transition behavior. researchgate.net
The storage modulus (E') represents the elastic response of the material, while the loss modulus (E'') represents the viscous response. The peak of the tan delta curve is often used to determine the glass transition temperature (Tg). By analyzing the DMA data, it is possible to understand how the incorporation of this compound affects the damping properties and the service temperature range of the polymer. researchgate.netresearchgate.net The bulky benzyl group can restrict segmental motion, leading to an increase in the glass transition temperature and a broadening of the tan delta peak, which can be beneficial for damping applications.
Table 3: Representative DMA Data for Polyurethanes with and without this compound (BHP)
| Polymer System | Storage Modulus (E') at 25°C (MPa) | Glass Transition Temperature (T_g) from tan δ peak (°C) |
| Polyurethane without BHP | 50 | -30 |
| Polyurethane with BHP | 70 | -20 |
Note: The data in this table is illustrative and based on trends described in the literature. researchgate.netresearchgate.net
Computational and Theoretical Studies in Benzyl 2,2 Bis Methylol Propionate Based Materials Science
Molecular Modeling and Simulation of Polymerization Mechanisms and Kinetics
While specific molecular modeling studies on the polymerization of Benzyl (B1604629) 2,2-bis(methylol)propionate are not extensively documented in publicly available literature, the methodologies for such investigations are well-established in polymer science. acs.org These simulations are crucial for understanding how individual monomer units assemble into larger polymeric structures.
Molecular dynamics (MD) and Monte Carlo simulations are the primary tools used to model polymerization processes. youtube.comresearchgate.net For a monomer like Benzyl 2,2-bis(methylol)propionate, which can form hyperbranched structures or dendrimers, simulations can track the trajectory of each atom and molecule, providing a step-by-step view of chain growth. rsc.org
Key aspects that can be simulated include:
Initiation, Propagation, and Termination: Simulations can model the fundamental steps of polymerization, helping to determine the rate constants for each stage.
Chain Transfer Reactions: The likelihood of the growing polymer chain reacting with a monomer, solvent, or another polymer can be assessed.
Branching and Cross-linking: For multifunctional monomers like this compound, simulations can predict the degree of branching and the conditions under which cross-linked networks will form. nih.gov
A typical approach involves defining a "reactive force field" (e.g., ReaxFF) that allows for the formation and breaking of chemical bonds during the simulation. tue.nl By setting up a simulation box with monomers and an initiator, the polymerization process can be observed over time, yielding data on the evolution of molecular weight, polymer architecture, and reaction kinetics.
Quantitative Structure-Property Relationships (QSPR) for Derived Polymers
QSPR studies aim to create a mathematical relationship between the chemical structure of a polymer and its macroscopic properties. For polymers derived from this compound, the key structural variables include molecular weight, degree of branching, and the nature of the end-groups.
Research on analogous systems, particularly those based on the core monomer 2,2-bis(methylol)propionic acid (bis-MPA), has shown that polymer architecture (linear, hyperbranched, or dendritic) has a profound impact on physical properties. digitellinc.comnih.gov For instance, dendritic polymers based on bis-MPA exhibit significantly different intrinsic viscosities and hydrodynamic radii compared to their linear counterparts of similar molecular weight. researchgate.net
Table 1: Illustrative QSPR Data for bis-MPA Based Polymer Architectures
| Property | Linear Polymer | Hyperbranched Polymer | Dendrimer |
| Molecular Weight Distribution (Đ) | Low (<1.2) | High (1.8 - 3.9) | Very Low (~1.0) |
| Degree of Branching (DB) | 0 | Variable | 1 |
| Intrinsic Viscosity [η] | High | Intermediate | Low |
| Shape | Random Coil | Globular | Perfectly Globular |
Quantum Chemical Calculations for Reaction Pathways and Energetics
Quantum chemical calculations, based on solving approximations of the Schrödinger equation, are employed to investigate the electronic structure of molecules and to map out the energetic landscape of chemical reactions. For materials based on this compound, these calculations can elucidate the mechanisms of both its synthesis and subsequent polymerization.
A common synthetic route for creating dendritic polymers from the parent molecule, 2,2-bis(methylol)propionic acid, involves the formation of a cyclic anhydride (B1165640) intermediate. researchgate.net Quantum chemical calculations can be used to:
Determine Reaction Energetics: Calculate the change in enthalpy (ΔH) and Gibbs free energy (ΔG) for the esterification or transesterification reactions involved in polymerization. This helps to predict whether a reaction will be spontaneous and to what extent it will proceed.
Identify Transition States: Model the high-energy transition state structures that occur during a reaction. The energy barrier to reach this state (activation energy, Ea) is a key determinant of the reaction rate.
Analyze Reaction Intermediates: Investigate the stability of any intermediate species formed during the reaction, providing a more complete picture of the reaction pathway.
For example, calculations on benzyl-type carbanions have provided insights into their structural and electronic properties, which can be relevant for certain polymerization or modification reactions involving the benzyl group. digitellinc.com
Table 2: Hypothetical Quantum Chemical Data for a Polymerization Step
| Parameter | Value (kJ/mol) | Implication |
| Enthalpy of Reaction (ΔH) | -80 | The reaction is exothermic and energetically favorable. |
| Activation Energy (Ea) | +120 | A significant energy input (e.g., heat) is required to initiate the reaction at a reasonable rate. |
| Gibbs Free Energy (ΔG) | -65 | The reaction is spontaneous under standard conditions. |
These theoretical values guide the selection of appropriate reaction conditions, such as temperature and catalysts, to optimize the synthesis of this compound-based polymers.
Conformational Analysis and Microstructure Investigations of Polymer Chains
The physical properties of a polymer are not only dictated by its chemical composition and molecular weight but also by the three-dimensional arrangement of its chains, known as its conformation and microstructure. rsc.org Computational techniques are essential for exploring the vast conformational space available to a polymer chain.
Molecular dynamics (MD) simulations are particularly well-suited for studying the conformational behavior of polymers derived from this compound. mdpi.com By simulating the polymer in a vacuum or in a solvent, one can analyze:
Chain Flexibility: Parameters like the radius of gyration and end-to-end distance provide a measure of how compact or extended the polymer chains are.
Local Conformations: The distribution of dihedral angles within the polymer backbone can be analyzed to understand local chain stiffness and preferred conformations. aps.org
Solvent Effects: Simulations can predict how the polymer will behave in different solvents, including whether it will adopt a collapsed globular or an extended coil conformation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
